molecular formula C14H20OS B8079076 3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol

3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol

Cat. No.: B8079076
M. Wt: 236.37 g/mol
InChI Key: NGTLUIQGEBPUDD-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophen-3-ol (thiolan-3-ol) core substituted at the 3-position with a 4-(2-methylpropyl)phenyl group.

Properties

IUPAC Name

3-[4-(2-methylpropyl)phenyl]thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20OS/c1-11(2)9-12-3-5-13(6-4-12)14(15)7-8-16-10-14/h3-6,11,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTLUIQGEBPUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired product. The reaction conditions may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques to ensure consistent quality and high yield. The industrial production methods often involve continuous flow reactors, automated systems, and stringent quality control measures to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to ensure their purity and suitability for further applications.

Scientific Research Applications

3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms are studied using advanced techniques such as molecular docking, spectroscopy, and biochemical assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Compounds for Comparison:

Fenpropimorph (4-(3-(4-(1,1-dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine): A morpholine derivative with a tert-butyl-substituted phenyl group.

Triazole Derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles): Sulfur-containing triazoles with aromatic substituents.

Comparative Analysis:
Property 3-[4-(2-Methylpropyl)phenyl]thiolan-3-ol Fenpropimorph Triazole Derivatives
Core Structure Tetrahydrothiophen-3-ol (thiolan-3-ol) Morpholine (oxygen heterocycle) 1,2,4-Triazole with thioether linkage
Aromatic Substituent 4-(Isobutyl)phenyl 4-(tert-Butyl)phenyl 3,4,5-Trimethoxyphenyl
Functional Groups -OH, -S- -O- (ether), -N- (amine) -S- (thioether), -N- (triazole)
Lipophilicity High (isobutyl group) High (tert-butyl group) Moderate (methoxy groups enhance polarity)
  • Ring Systems : The thiolan ring (tetrahydrothiophene) in the target compound differs from fenpropimorph’s morpholine ring by replacing oxygen with sulfur. Sulfur’s larger atomic radius and lower electronegativity may enhance membrane permeability but reduce metabolic stability compared to oxygen analogs.

Physicochemical Properties

Hypothetical data based on structural analogs:

Property This compound Fenpropimorph Triazole Derivatives
Molecular Weight ~250–280 g/mol 329.5 g/mol ~300–350 g/mol
Water Solubility Low (logP ~3.5) Low (logP ~4.0) Moderate (logP ~2.5)
Melting Point ~80–100°C (estimated) 87–89°C 120–150°C
  • The thiolan-3-ol core likely reduces water solubility compared to triazoles but enhances it relative to fenpropimorph due to the hydroxyl group’s polarity.

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